5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound with the molecular formula C14H14ClNO4 It is characterized by the presence of an amino group, a chlorophenyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-Amino-2-(4-bromophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[1-Amino-2-(4-fluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[1-Amino-2-(4-methylphenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYEAYFYWDGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC=C(C=C2)Cl)N)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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